N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
- It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂).
- The compound’s structure consists of a nitrobenzenesulfonamide group attached to a 3-fluoro-4-methylphenyl moiety.
N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide: is a chemical compound with the molecular formula and a molecular weight of approximately 297.28 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the sources I accessed.
- it’s common for sulfonamides to be synthesized through reactions involving amine groups and sulfonating agents. Further research would be needed to provide precise details.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include reducing agents (e.g., SnCl₂, Fe/HCl), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO₄).
N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide: may undergo various chemical reactions:
Scientific Research Applications
Medicinal Chemistry: Sulfonamides have been used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.
Biological Research: Researchers study sulfonamides for their potential as enzyme inhibitors, antitumor agents, and anti-inflammatory compounds.
Industrial Applications: Sulfonamides find applications in dyes, pigments, and other chemical processes.
Mechanism of Action
- The exact mechanism of action for this specific compound would require further investigation.
- Generally, sulfonamides inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This disrupts their ability to synthesize nucleic acids.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds. it’s essential to explore related sulfonamides and compare their properties and applications.
Properties
CAS No. |
439934-36-8 |
---|---|
Molecular Formula |
C13H11FN2O4S |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-3-10(8-13(9)14)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h2-8,15H,1H3 |
InChI Key |
KNEPKOQSGFSSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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